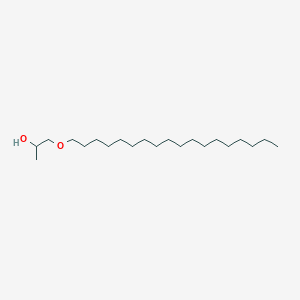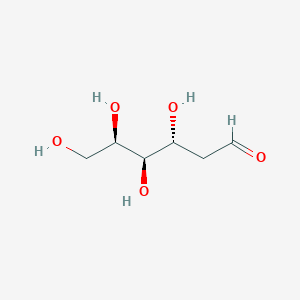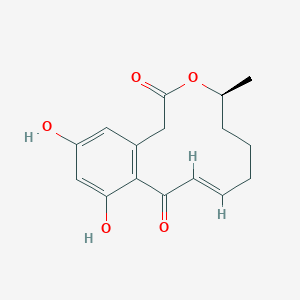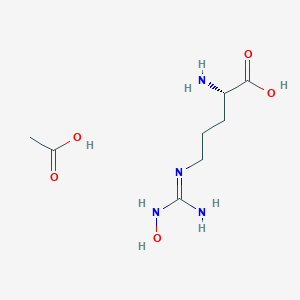
NG-羟基-L-精氨酸,单乙酸盐
描述
L-hydroxy Arginine (acetate) is a derivative of L-arginine, an amino acid that plays a crucial role in various physiological processes. This compound is particularly significant as it serves as a substrate for nitric oxide synthase, an enzyme responsible for the production of nitric oxide from L-arginine . Nitric oxide is a vital signaling molecule involved in numerous biological functions, including vasodilation, neurotransmission, and immune response .
科学研究应用
L-羟基精氨酸(乙酸盐)在科学研究中具有广泛的应用:
作用机制
生化分析
Biochemical Properties
NG-Hydroxy-L-arginine, Monoacetate Salt is involved in the biosynthesis of nitric oxide from arginine by constitutive nitric oxide synthase (cNOS). It is formed by the NADPH-dependent hydroxylation of L-arginine. NG-Hydroxy-L-arginine, Monoacetate Salt can be efficiently oxidized to nitric oxide and citrulline by the cytochrome P450 system . This compound is also a potent inhibitor of liver and macrophage arginase, with a Ki value of 150 µM . The interactions of NG-Hydroxy-L-arginine, Monoacetate Salt with these enzymes highlight its role in regulating nitric oxide production and arginine metabolism.
Cellular Effects
NG-Hydroxy-L-arginine, Monoacetate Salt has significant effects on various types of cells and cellular processes. It influences cell function by modulating nitric oxide production, which is a critical signaling molecule in many physiological processes. The compound affects cell signaling pathways, gene expression, and cellular metabolism by regulating the availability of nitric oxide . This regulation can impact processes such as vasodilation, immune response, and neurotransmission.
Molecular Mechanism
At the molecular level, NG-Hydroxy-L-arginine, Monoacetate Salt exerts its effects through several mechanisms. It binds to and inhibits liver and macrophage arginase, thereby increasing the availability of arginine for nitric oxide synthesis . The compound is also oxidized by the cytochrome P450 system to produce nitric oxide and citrulline . These interactions highlight the compound’s role in modulating nitric oxide levels and influencing various biochemical pathways.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of NG-Hydroxy-L-arginine, Monoacetate Salt can change over time. The compound is stable when stored at -20°C and can be reconstituted and aliquoted for long-term use . Over time, the stability and degradation of the compound can impact its effectiveness in biochemical assays. Long-term studies have shown that NG-Hydroxy-L-arginine, Monoacetate Salt can maintain its inhibitory effects on arginase and its role in nitric oxide production .
Dosage Effects in Animal Models
The effects of NG-Hydroxy-L-arginine, Monoacetate Salt vary with different dosages in animal models. At lower doses, the compound effectively inhibits arginase and promotes nitric oxide production . At higher doses, there may be threshold effects and potential toxicity. Studies have shown that excessive levels of NG-Hydroxy-L-arginine, Monoacetate Salt can lead to adverse effects, highlighting the importance of dosage optimization in experimental settings .
Metabolic Pathways
NG-Hydroxy-L-arginine, Monoacetate Salt is involved in the metabolic pathways of nitric oxide synthesis. It interacts with enzymes such as constitutive nitric oxide synthase (cNOS) and cytochrome P450, which are essential for the conversion of arginine to nitric oxide and citrulline . The compound’s role in these pathways underscores its importance in regulating nitric oxide levels and influencing metabolic flux.
Transport and Distribution
Within cells and tissues, NG-Hydroxy-L-arginine, Monoacetate Salt is transported and distributed through various mechanisms. It is cell-permeable and can efficiently reach its target enzymes, such as arginase and cNOS . The compound’s distribution is influenced by its interactions with transporters and binding proteins, which facilitate its localization and accumulation in specific cellular compartments .
Subcellular Localization
NG-Hydroxy-L-arginine, Monoacetate Salt is localized in specific subcellular compartments where it exerts its biochemical effects. The compound’s targeting signals and post-translational modifications direct it to organelles such as the endoplasmic reticulum and mitochondria . This subcellular localization is crucial for its role in modulating nitric oxide production and regulating cellular metabolism.
准备方法
合成路线和反应条件
L-羟基精氨酸(乙酸盐)可以通过L-精氨酸的羟基化合成。 该过程涉及使用一氧化氮合酶,它在特定条件下催化L-精氨酸转化为L-羟基精氨酸(乙酸盐) . 该反应通常需要四氢生物蝶呤、黄素腺嘌呤二核苷酸和黄素单核苷酸等辅因子的存在 .
工业生产方法
L-羟基精氨酸(乙酸盐)的工业生产通常采用生物技术方法,利用基因工程微生物大量生产该化合物 . 这些方法与传统的化学合成相比,具有高效和可持续性的优点。
化学反应分析
反应类型
L-羟基精氨酸(乙酸盐)会经历各种化学反应,包括氧化、还原和取代 .
常用试剂和条件
形成的主要产物
相似化合物的比较
类似化合物
Nω-羟基-去甲-L-精氨酸: 一氧化氮合酶的另一种具有类似性质的底物.
Nω-硝基-L-精氨酸: 一氧化氮合酶的抑制剂,用于研究减少一氧化氮生成的影响.
Nω-甲基-L-精氨酸: 一氧化氮合酶的竞争性抑制剂.
独特性
L-羟基精氨酸(乙酸盐)独特之处在于它既是一氧化氮合酶的底物,又是L-精氨酸转化为一氧化氮过程中的中间体 . 这种双重功能使其成为研究一氧化氮相关通路和开发针对这些通路的治疗剂的宝贵化合物 .
属性
IUPAC Name |
acetic acid;(2S)-2-amino-5-[[amino-(hydroxyamino)methylidene]amino]pentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N4O3.C2H4O2/c7-4(5(11)12)2-1-3-9-6(8)10-13;1-2(3)4/h4,13H,1-3,7H2,(H,11,12)(H3,8,9,10);1H3,(H,3,4)/t4-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYMCYRPQICLHKC-WCCKRBBISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)O.C(CC(C(=O)O)N)CN=C(N)NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O.C(C[C@@H](C(=O)O)N)CN=C(N)NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18N4O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



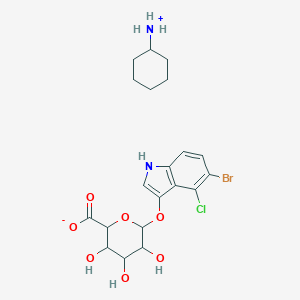
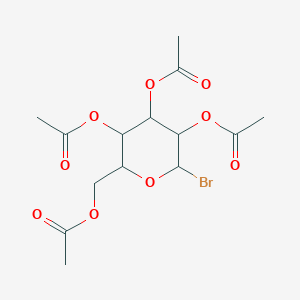

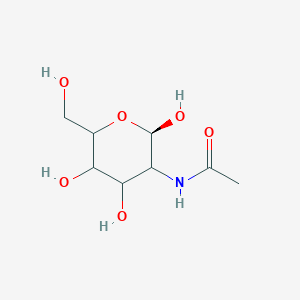
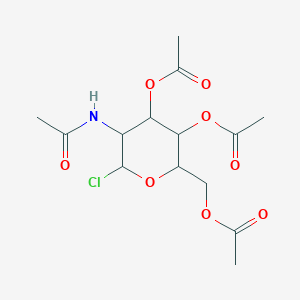
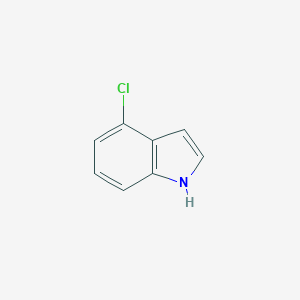
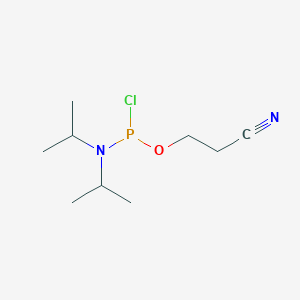
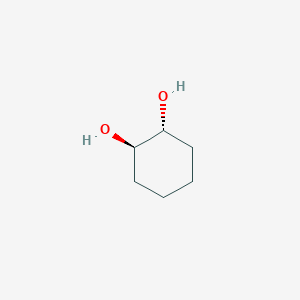
![3-[[(2R,3S,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-(5-ethynyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B13534.png)
